Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate
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Overview
Description
Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyridine ring, and an aminoethyl side chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate typically involves the reaction of 2-chloropyridine with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the aminoethyl group is introduced to the pyridine ring. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
- Tert-butyl (2-aminoethyl)carbamate
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
Comparison: Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate is unique due to the presence of both the pyridine ring and the aminoethyl side chain, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethyl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-8-9(4-6-13)5-7-14-10/h5,7-8H,4,6,13H2,1-3H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEMCAJNZKUBJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622405 |
Source
|
Record name | tert-Butyl [4-(2-aminoethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190189-67-4 |
Source
|
Record name | tert-Butyl [4-(2-aminoethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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